N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be formed via the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of reducing agents.
Coupling Reaction: The thiazole and pyrrolidine derivatives are then coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the intermediate compound.
Amidation: The final step involves the amidation of the intermediate with o-tolylpropanoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial or fungal cells, leading to cell death. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparison with Similar Compounds
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide can be compared with other similar compounds, such as:
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(p-tolyl)propanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group, which may affect its chemical reactivity and biological activity.
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(m-tolyl)propanamide: Similar structure but with a meta-tolyl group, leading to different steric and electronic effects.
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(phenyl)propanamide: Lacks the methyl group on the aromatic ring, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural arrangement, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-5-2-3-6-15(14)8-9-17(22)20-13-16-7-4-11-21(16)18-19-10-12-23-18/h2-3,5-6,10,12,16H,4,7-9,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDBECQGXZRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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